Er(fod)3
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Overview
Description
VER-155008 is a small molecule inhibitor of the heat shock protein 70 (HSP70) family. It has been widely studied for its potential therapeutic applications, particularly in the context of neurodegenerative diseases and cancer. The compound is known for its ability to inhibit the activity of HSP70, HSC70, and GRP78, which are molecular chaperones involved in protein folding and protection against stress-induced damage .
Scientific Research Applications
Chemistry: The compound is used as a tool to study the role of HSP70 in protein folding and stability.
Biology: VER-155008 is used to investigate the cellular stress response and the role of molecular chaperones in maintaining protein homeostasis.
Medicine: The compound has shown promise in preclinical studies for the treatment of neurodegenerative diseases like Alzheimer’s disease, where it promotes axonal regrowth and improves memory function in animal models.
Industry: VER-155008 is used in the development of new therapeutic agents targeting HSP70 and related proteins.
Mechanism of Action
Target of Action
Er(fod)3, also known as MFCD00074990 or erbium;(Z)-1,1,1,2,2,3,3-heptafluoro-6-hydroxy-7,7-dimethyloct-5-en-4-one, is a complex compoundIt’s known that similar compounds interact with the endoplasmic reticulum (er), a critical organelle in cells . The ER plays a significant role in protein synthesis, lipid metabolism, and calcium storage .
Mode of Action
The UPR is an adaptive response that aims to restore protein homeostasis in the cell .
Biochemical Pathways
For instance, ER stress can lead to the activation of ER stress sensor pathways, including IRE1/sXBP1, PERK/EIf2α, and ATF6 . These pathways play a crucial role in ensuring ER homeostasis .
Pharmacokinetics
It’s generally recommended to introduce adme tests at the early stage of drug discovery to avoid poor adme properties, which can lead to drug development failures .
Result of Action
It’s known that er stress can either aid or impede disease progression via inflammatory pathways depending on the cell type, disease stage, and type of er stressor .
Action Environment
It’s known that the photoluminescence of similar compounds can be influenced by factors such as rf power and substrate temperature .
Safety and Hazards
Future Directions
Preparation Methods
The synthesis of VER-155008 involves several steps, starting with the preparation of the core adenosine structure. The synthetic route typically includes the following steps:
Formation of the adenosine core: This involves the reaction of a suitable purine derivative with a ribose sugar to form the adenosine scaffold.
Functionalization of the adenosine core:
Final modifications:
Chemical Reactions Analysis
VER-155008 undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the nitro groups, converting them to amines.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Comparison with Similar Compounds
VER-155008 is unique in its ability to inhibit multiple members of the HSP70 family with high specificity. Similar compounds include:
2-Phenylethynesulfonamide (PES): This compound targets the substrate binding domain of HSP70 in a non-specific manner, acting as a detergent-like inhibitor.
VER-155008 stands out due to its high specificity and potency against HSP70, HSC70, and GRP78, making it a valuable tool for studying the role of these chaperones in various biological processes and diseases.
Properties
IUPAC Name |
erbium;(Z)-1,1,1,2,2,3,3-heptafluoro-6-hydroxy-7,7-dimethyloct-5-en-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C10H11F7O2.Er/c3*1-7(2,3)5(18)4-6(19)8(11,12)9(13,14)10(15,16)17;/h3*4,18H,1-3H3;/b3*5-4-; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEHFMLQRGJCLOZ-VNGPFPIXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)O.CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)O.CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)O.[Er] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(/C(=C/C(=O)C(F)(F)C(F)(F)C(F)(F)F)/O)(C)C.CC(/C(=C/C(=O)C(F)(F)C(F)(F)C(F)(F)F)/O)(C)C.CC(/C(=C/C(=O)C(F)(F)C(F)(F)C(F)(F)F)/O)(C)C.[Er] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H33ErF21O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1055.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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